Zotepine N-Oxide-d6 Zotepine N-Oxide-d6
Brand Name: Vulcanchem
CAS No.:
VCID: VC0204440
InChI:
SMILES:
Molecular Formula: C₁₈H₁₂D₆ClNO₂S
Molecular Weight: 353.9

Zotepine N-Oxide-d6

CAS No.:

Cat. No.: VC0204440

Molecular Formula: C₁₈H₁₂D₆ClNO₂S

Molecular Weight: 353.9

* For research use only. Not for human or veterinary use.

Zotepine N-Oxide-d6 -

Specification

Molecular Formula C₁₈H₁₂D₆ClNO₂S
Molecular Weight 353.9

Introduction

Chemical Structure and Properties

Zotepine N-Oxide-d6, also referred to as Zotepine-d6 N-Oxide in some literature, is a deuterated N-oxide derivative of the atypical antipsychotic Zotepine. The compound shares the thienobenzodiazepine core structure of its parent molecule, with the addition of deuterium atoms and an N-oxide functional group.

Basic Chemical Data

The fundamental chemical properties of Zotepine N-Oxide-d6 are outlined in the following table:

ParameterValue
Molecular FormulaC₁₈H₁₈ClNO₂S
Molecular Weight353.9 g/mol
Physical StateSolid
Structural ClassificationThienobenzodiazepine derivative
Deuterium Incorporation6 deuterium atoms

The molecular structure features the signature thienobenzodiazepine scaffold with six deuterium atoms strategically incorporated into the molecule, along with the N-oxide functional group. This deuteration significantly alters the compound's isotopic composition while maintaining similar chemical reactivity to the non-deuterated analog.

Structural Characteristics

The structure of Zotepine N-Oxide-d6 is characterized by:

  • A thienobenzodiazepine core structure

  • Six deuterium atoms replacing specific hydrogen atoms

  • An N-oxide functional group attached to the nitrogen atom

  • A chlorine substituent on the aromatic ring

  • A tertiary amine moiety

These structural features contribute to the compound's utility in pharmacokinetic studies and its behavior in biological systems. The strategic placement of deuterium atoms affects the compound's metabolic stability while the N-oxide group alters its polarity and distribution characteristics.

Synthesis and Preparation

The synthesis of Zotepine N-Oxide-d6 involves specialized chemical processes that ensure precise deuterium incorporation and selective oxidation.

Deuteration Process

The incorporation of deuterium into the Zotepine structure typically involves one of several approaches:

  • Hydrogen-deuterium exchange reactions using deuterated solvents under catalytic conditions

  • Synthesis from deuterated precursors

  • Chemical reduction using deuterated reducing agents

These processes require carefully controlled conditions to ensure selective deuterium incorporation at the desired positions. The synthesis typically requires specific temperatures and pressures to minimize unwanted side reactions that could compromise the purity of the final product.

N-Oxidation

Following deuteration, the N-oxidation of the tertiary amine moiety in deuterated Zotepine is typically achieved using:

  • Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA)

  • Controlled reaction conditions to ensure selectivity for the nitrogen atom

  • Purification steps to isolate the desired N-oxide product

The combination of deuteration and N-oxidation requires sophisticated synthetic approaches to maintain the integrity of both modifications in the final compound.

Pharmacological Profile

The pharmacological properties of Zotepine N-Oxide-d6 are derived from its parent compound Zotepine, with modifications in metabolic behavior due to deuteration and the N-oxide group.

Receptor Binding Profile

Like its parent compound, Zotepine N-Oxide-d6 exhibits affinity for multiple neurotransmitter receptors, though with potentially altered binding kinetics due to its structural modifications:

  • Dopamine receptor antagonism (D1 and D2 receptors)

  • Serotonin receptor antagonism (5-HT2A, 5-HT2C, 5-HT6, and 5-HT7)

  • Noradrenaline reuptake inhibition

  • Effects on serotonergic activity

This broad receptor profile contributes to the therapeutic potential of Zotepine compounds in treating both positive and negative symptoms of schizophrenia .

Comparison with Parent Compound

Zotepine N-Oxide-d6 retains the core pharmacological properties of Zotepine but with important distinctions:

  • The deuterium substitution potentially slows metabolic degradation

  • The N-oxide group alters the compound's polarity and distribution profile

  • The combination of these modifications creates a unique research tool for studying Zotepine metabolism

These differences make the compound particularly valuable for comparative studies with non-deuterated Zotepine.

Applications in Research

Zotepine N-Oxide-d6 serves several important research purposes in pharmaceutical and clinical investigations.

Metabolic Studies

The primary application of Zotepine N-Oxide-d6 is in metabolic studies:

  • Tracing metabolic pathways of Zotepine with greater precision

  • Identifying metabolites using mass spectrometry techniques

  • Quantifying metabolite formation rates

  • Differentiating between metabolic routes based on isotopic labeling

The deuterium labeling allows researchers to distinguish the compound from endogenous substances and non-labeled drug molecules, providing clear insights into metabolic processes.

Pharmacokinetic Investigations

Deuterated compounds like Zotepine N-Oxide-d6 enable advanced pharmacokinetic studies:

  • Precise tracking of absorption, distribution, metabolism, and excretion (ADME) profiles

  • Investigation of potential metabolic differences between patient populations

  • Evaluation of drug-drug interactions at the metabolic level

  • Assessment of first-pass metabolism effects

The isotopic labeling provides a distinct mass signature that can be detected and quantified with high sensitivity using modern analytical techniques.

Comparison with Other Deuterated Psychiatric Medications

The development of Zotepine N-Oxide-d6 aligns with broader trends in pharmaceutical research utilizing deuteration.

Deuteration Strategy in Drug Development

Deuterated compounds offer several advantages in drug development:

  • Potentially reduced interpatient variability in drug exposure

  • Modified metabolic profiles leading to improved pharmacokinetics

  • Possibility for reduced dosing requirements

  • Potential reduction in formation of unwanted metabolites

These benefits are observed in other deuterated psychiatric medications, suggesting similar potential advantages for Zotepine N-Oxide-d6.

Case Example: Deuterated Tetrabenazine

The development of deuterated tetrabenazine (d6-tetrabenazine) provides a relevant comparison:

  • Deuteration of tetrabenazine resulted in approximately 2-fold increased systemic exposure to active metabolites

  • The deuterated compound showed proportional reductions in O-desmethyl metabolites compared to non-deuterated tetrabenazine

  • The modified metabolic profile potentially allows for reduced dosing while maintaining efficacy

  • Reduced interpatient variability in pharmacokinetics was observed

This precedent suggests that deuterated Zotepine compounds may offer similar improvements in pharmacokinetic predictability and dosing precision.

Pharmacokinetic Properties

The pharmacokinetic profile of Zotepine N-Oxide-d6 is influenced by both its deuteration and the N-oxide functional group.

Metabolism

The metabolic fate of Zotepine N-Oxide-d6 differs from non-deuterated Zotepine:

  • Reduced rate of N-desmethylation due to deuterium substitution

  • Altered metabolic stability of the N-oxide group

  • Potential formation of unique metabolites

  • Modified excretion patterns of metabolites

For context, non-deuterated Zotepine undergoes N-desmethylation to norzotepine (30-40% of metabolism) and has a bioavailability of 7-13% when administered orally .

Distribution and Elimination

The distribution and elimination characteristics of Zotepine N-Oxide-d6 are influenced by its structural modifications:

  • The N-oxide group increases polarity, potentially altering blood-brain barrier penetration

  • Deuteration may affect protein binding properties

  • Elimination half-life is potentially extended compared to non-deuterated Zotepine

  • Excretion patterns may differ from the parent compound, which shows approximately 17% urinary excretion

These pharmacokinetic differences make Zotepine N-Oxide-d6 a valuable tool for comparative studies with non-deuterated Zotepine.

Analytical Considerations

The analysis of Zotepine N-Oxide-d6 in research samples requires specialized analytical techniques.

Detection Methods

Several analytical approaches are employed for detecting and quantifying Zotepine N-Oxide-d6:

  • Liquid chromatography-mass spectrometry (LC-MS/MS)

  • Gas chromatography-mass spectrometry (GC-MS)

  • Nuclear magnetic resonance (NMR) spectroscopy

  • High-performance liquid chromatography (HPLC) with UV detection

The mass spectrometry-based methods are particularly powerful for distinguishing deuterated compounds from their non-deuterated counterparts due to the mass difference introduced by deuterium atoms.

Sample Preparation

Effective analysis of Zotepine N-Oxide-d6 in biological samples typically requires:

  • Extraction from biological matrices using liquid-liquid or solid-phase extraction

  • Sample clean-up procedures to remove interfering substances

  • Concentration steps to achieve detection limits

  • Internal standard addition for quantitative analysis

These analytical considerations are crucial for accurately tracking the compound in pharmacokinetic and metabolic studies.

Future Research Directions

The development and study of Zotepine N-Oxide-d6 opens several avenues for future research.

Expanded Research Methodologies

Future studies may utilize Zotepine N-Oxide-d6 in:

  • Advanced imaging studies to track distribution in tissues

  • Comparative metabolism studies across different patient populations

  • Investigation of drug-drug interactions at the metabolic level

  • Detailed studies of receptor binding kinetics

These expanded methodologies could further enhance understanding of Zotepine's mechanisms and metabolism.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator